Ethyl 2-propylacrylate

Polymer Chemistry Monomer Handling Process Engineering

Ethyl 2-propylacrylate (EPA, CAS 3550-06-9) is an α-substituted acrylate ester monomer characterized by a propyl group at the α-position of the acrylic double bond. Its molecular formula is C₈H₁₄O₂ with a molecular weight of 142.20 g/mol.

Molecular Formula C8H14O2
Molecular Weight 142.2 g/mol
CAS No. 3550-06-9
Cat. No. B1610095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-propylacrylate
CAS3550-06-9
Molecular FormulaC8H14O2
Molecular Weight142.2 g/mol
Structural Identifiers
SMILESCCCC(=C)C(=O)OCC
InChIInChI=1S/C8H14O2/c1-4-6-7(3)8(9)10-5-2/h3-6H2,1-2H3
InChIKeyMXUMJFMINXROCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-propylacrylate (CAS 3550-06-9): A Differentiated α-Substituted Acrylate Monomer for Polymer Synthesis and Specialty Coatings


Ethyl 2-propylacrylate (EPA, CAS 3550-06-9) is an α-substituted acrylate ester monomer characterized by a propyl group at the α-position of the acrylic double bond. Its molecular formula is C₈H₁₄O₂ with a molecular weight of 142.20 g/mol [1]. The compound is typically supplied as a colorless liquid with a density of 0.880 g/mL at 25°C and a boiling point of 141°C . The α-propyl substituent fundamentally differentiates EPA from conventional alkyl acrylates by altering the steric and electronic environment of the polymerizable double bond, which in turn influences its copolymerization behavior and the ultimate properties of derived polymers.

Why Ethyl 2-propylacrylate Cannot Be Substituted by Standard Alkyl Acrylates Like Ethyl Acrylate or n-Propyl Acrylate


The α-propyl substituent in ethyl 2-propylacrylate imparts a distinct steric hindrance and electronic character to the reactive acrylate double bond, which is absent in linear alkyl acrylates such as ethyl acrylate (EA) or n-propyl acrylate (PA). This structural difference manifests in measurable ways: significantly higher boiling point (141°C vs. 99°C for EA) , altered copolymerization reactivity ratios (e.g., rEPA = 0.58 vs. rEA ≈ 0.62 in comparable maleimide copolymerizations) [1][2], and a divergent density profile (0.880 g/mL vs. 0.918 g/mL for EA). Consequently, substituting EPA with a generic acrylate will alter monomer feed volatility, copolymer sequence distribution, and the final polymer's physical properties. The evidence below quantifies these critical differentiators that preclude simple interchange.

Quantitative Differentiation of Ethyl 2-propylacrylate Against Ethyl Acrylate and n-Propyl Acrylate


Physical Property Divergence: Elevated Boiling Point and Reduced Density vs. Ethyl Acrylate and n-Propyl Acrylate

Ethyl 2-propylacrylate exhibits a boiling point 42°C higher than ethyl acrylate and 18°C higher than n-propyl acrylate, coupled with a density 0.038 g/mL lower than ethyl acrylate and 0.04 g/mL lower than n-propyl acrylate [1]. The refractive index is also notably higher (1.4234 vs. 1.406 for EA), indicating a more polarizable electron cloud due to the α-propyl group [2]. These differences are direct consequences of the increased molecular weight and the steric bulk introduced by the α-substituent.

Polymer Chemistry Monomer Handling Process Engineering

Copolymerization Reactivity Ratios with Maleimide: A Quantifiable Kinetic Differentiator from Ethyl Acrylate

In radical copolymerization with maleimide (MI), ethyl 2-propylacrylate (EPA) exhibits a reactivity ratio r(EPA) = 0.58 ± 0.06, while the MI monomer shows r(MI) = 0.13 ± 0.03 [1]. In contrast, comparable maleimide/ethyl acrylate (EA) systems yield r(EA) values of approximately 0.62 when copolymerized with N-substituted maleimides [2]. The lower r value for EPA (0.58 vs. 0.62) indicates a slightly reduced tendency for homopropagation relative to cross-propagation with maleimide, which can be attributed to the steric hindrance imposed by the α-propyl group.

Radical Polymerization Copolymer Synthesis Monomer Reactivity

Alpha-Substituent Effect on Polymer Hydrophobicity and Chain Flexibility: Class-Level Inference from Poly(alkyl acrylate) Homologs

While direct polymer property data for poly(ethyl 2-propylacrylate) is limited, well-established structure-property relationships for poly(n-alkyl acrylate)s demonstrate that increasing the size of the ester alkyl group systematically lowers the glass transition temperature (Tg) and increases polymer hydrophobicity [1]. The α-propyl substituent in EPA effectively increases the overall alkyl content per monomer unit relative to ethyl acrylate (C8H14O2 vs. C5H8O2), which is expected to yield a polymer with enhanced chain flexibility and greater water resistance compared to poly(ethyl acrylate) or poly(n-propyl acrylate). Quantitative Tg data for poly(n-propyl acrylate) is typically below -40°C, while poly(ethyl acrylate) Tg is approximately -24°C [2].

Polymer Physics Structure-Property Relationships Coating Formulation

Ethyl 2-propylacrylate: Differentiated Application Scenarios Driven by Quantifiable Monomer Characteristics


Controlled Radical Copolymerization with Maleimide for Precision Copolymers

The reactivity ratios of ethyl 2-propylacrylate (rEPA = 0.58) and maleimide (rMI = 0.13) in radical copolymerization [1] indicate a tendency toward alternating copolymer structures. This characteristic enables the synthesis of well-defined copolymers with predictable sequence distributions, which is valuable in academic research exploring structure-property relationships and in industrial settings where consistent polymer performance is required. The higher boiling point of EPA (141°C) also minimizes monomer loss during polymerization at elevated temperatures, improving process robustness.

Specialty Acrylic Coatings Requiring Reduced Monomer Volatility

The 42°C higher boiling point of ethyl 2-propylacrylate relative to ethyl acrylate directly translates to lower vapor pressure and reduced evaporative losses during high-temperature curing or solvent-based coating formulations. This property is particularly advantageous in industrial coating processes where volatile organic compound (VOC) management and consistent film formation are critical. The reduced density (0.880 g/mL) also affects coating weight calculations and may provide a slight cost-in-use benefit on a volume basis.

Flexible, Hydrophobic Polymer Matrices for Pressure-Sensitive Adhesives

Polymers derived from ethyl 2-propylacrylate are expected, based on established class-level trends for poly(alkyl acrylates) [2], to exhibit lower glass transition temperatures and greater hydrophobicity than those derived from ethyl acrylate or n-propyl acrylate. This combination of properties is highly desirable in pressure-sensitive adhesives, where low Tg ensures good tack and wetting, while enhanced hydrophobicity provides resistance to moisture-induced adhesion failure. The α-propyl substituent contributes additional alkyl content per repeat unit without the need for longer-chain, more expensive comonomers.

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